molecular formula C18H18N2O3S B6450965 2-(4-ethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549013-99-0

2-(4-ethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450965
CAS No.: 2549013-99-0
M. Wt: 342.4 g/mol
InChI Key: IFULWQYZXFIKFO-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione class, characterized by a bicyclic core containing sulfur, nitrogen, and oxygen heteroatoms. The structure features a 4-ethylphenyl substituent at position 2 and a prop-2-en-1-yl (allyl) group at position 4 (Fig. 1). Benzothiadiazine derivatives are pharmacologically significant due to their sulfonamide moiety, which is linked to diuretic, antihypertensive, and antimicrobial activities . The allyl and ethylphenyl groups likely influence lipophilicity, bioavailability, and target binding, though specific data for this compound remain sparse in the literature.

Properties

IUPAC Name

2-(4-ethylphenyl)-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-13-19-16-7-5-6-8-17(16)24(22,23)20(18(19)21)15-11-9-14(4-2)10-12-15/h3,5-12H,1,4,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFULWQYZXFIKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ in substituents at positions 2 and 4 of the benzothiadiazine core:

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Weight Key Properties/Activities Reference
Target Compound 4-Ethylphenyl Prop-2-en-1-yl 354.41 g/mol Unknown; predicted moderate lipophilicity N/A
2-(4-Chloro-2-methylphenyl)-4-ethyl analog 4-Chloro-2-methylphenyl Ethyl 353.83 g/mol Higher halogen-induced polarity
3-(6-Fluoro-4-oxochromen-3-yl) derivative 6-Fluoro-4-oxochromen-3-yl 362.33 g/mol Anticancer potential via chromone moiety
4-[(2-Chlorophenyl)methyl]-2-(3,4-dimethylphenyl) analog 3,4-Dimethylphenyl 2-Chlorophenylmethyl 440.91 g/mol Enhanced steric bulk; untested bioactivity
4-(But-3-en-1-yl)-2-(3,5-dimethylphenyl) analog 3,5-Dimethylphenyl But-3-en-1-yl 356.44 g/mol Increased hydrophobicity

Key Observations :

  • Chromone-Containing Analogs (e.g., ): The fused chromone ring system enhances π-π stacking interactions, relevant for DNA intercalation or kinase inhibition.
  • Allyl/Butenyl Groups (Target compound and ): Allyl (C3) and butenyl (C4) chains may increase flexibility and hydrophobic interactions, favoring binding to lipophilic enzyme pockets.

Structural and Crystallographic Insights

  • Dihedral Angles : In chromone-containing analogs, the benzothiadiazine and chromone rings form a dihedral angle of 54.28°, affecting molecular planarity and intermolecular interactions .
  • Hydrogen Bonding : Intra- and intermolecular N–H⋯O bonds stabilize crystal packing, as seen in . The allyl group in the target compound may reduce such interactions, lowering melting points compared to rigid analogs.

Pharmacological and Physicochemical Profiles

  • Drug-Likeness : Analogous compounds (e.g., ) exhibit moderate bioavailability (0.55–0.56) and aqueous solubility due to sulfonamide polarity. The target compound’s allyl group may reduce solubility but enhance membrane permeability.
  • Bioactivity : Chromone derivatives show promise in cancer research , while chlorothiazide-like analogs (e.g., ) retain diuretic effects. The target compound’s lack of electron-withdrawing groups (e.g., Cl, F) may limit traditional sulfonamide activities.

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